7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione
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Overview
Description
7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is a heterocyclic compound that features a fused imidazole and pyridine ring system with hydroxy and dithione functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach includes the use of acetylene dicarboxylates as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dithione moiety can be reduced to thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dithione moiety may produce thiols.
Scientific Research Applications
7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the core structure but lacks the hydroxy and dithione functional groups.
Imidazo[1,2-a]pyridine: Another isomer with different positioning of the imidazole and pyridine rings.
Thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of an imidazole ring.
Uniqueness
7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and dithione groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-sulfanyl-2-sulfanylidene-3,4-dihydro-1H-imidazo[4,5-b]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c10-2-1-3(11)7-5-4(2)8-6(12)9-5/h1H,(H4,7,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLQHJGURNLGNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C(C1=O)NC(=S)N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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